2-Pentanol, 4-methyl-, hydrogen phosphorodithioate, lead(2+) salt

CAS No.: 20383-42-0

Cat. No.: VC18410167

Molecular Formula: C24H54O4P2PbS4+2

Molecular Weight: 804 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20383-42-0 |

|---|---|

| Molecular Formula | C24H54O4P2PbS4+2 |

| Molecular Weight | 804 g/mol |

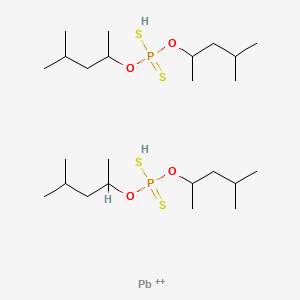

| IUPAC Name | bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane;lead(2+) |

| Standard InChI | InChI=1S/2C12H27O2PS2.Pb/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2 |

| Standard InChI Key | ZLNDRELLNQEJHD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₄H₅₄O₄P₂PbS₄²⁺ and a molecular weight of 804 g/mol . Its structure consists of two 4-methyl-2-pentanol groups bonded to a phosphorodithioate core, coordinated with a lead(II) cation. The IUPAC name is bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ⁵-phosphane;lead(2+) .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 20383-42-0 | |

| Molecular Formula | C₂₄H₅₄O₄P₂PbS₄²⁺ | |

| SMILES Notation | CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S.[Pb+2] | |

| InChIKey | ZLNDRELLNQEJHD-UHFFFAOYSA-N |

Synthesis and Reactivity

The compound is synthesized via the reaction of O,O-di(1,3-dimethylbutyl)dithiophosphoric acid with lead(II) salts under controlled conditions . Key reactions include:

-

Decomposition pathways: Thermal degradation above 150°C releases toxic lead oxides and sulfur-containing gases.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/L at 25°C) but is soluble in nonpolar organic solvents like toluene and hexane. Stability studies indicate:

-

Thermal stability: Decomposes at temperatures exceeding 150°C.

-

Hydrolytic stability: Resistant to hydrolysis at neutral pH but degrades in acidic or alkaline conditions .

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | ~1.8 g/cm³ (estimated) | |

| Melting Point | Decomposes before melting | |

| Log P (Octanol-Water) | 5.2 (estimated) |

Industrial Applications

Lubricant Additives

The compound functions as a multifunctional additive in industrial lubricants, providing:

-

Anti-wear properties: Reduces metal-to-metal contact by forming protective sulfide layers.

-

Oxidation inhibition: Scavenges free radicals via sulfur-phosphorus synergism .

Agricultural Chemicals

Historically used in pesticide formulations as a synergist, though its lead content has led to phasedown in most jurisdictions.

Environmental and Health Hazards

Ecotoxicology

-

Aquatic toxicity: LC₅₀ (Daphnia magna) = 0.12 mg/L (96 hr).

-

Bioaccumulation: Log BCF = 3.1 in fish models, indicating moderate bioaccumulation potential .

Human Health Risks

-

Neurotoxicity: Lead exposure correlates with reduced IQ in children (β = -1.2 per µg/dL blood lead) .

-

Reproductive toxicity: Linked to reduced sperm motility in occupational studies .

Regulatory Landscape

Global Restrictions

-

EU REACH: Listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity.

-

US EPA: Classified as RCRA Hazardous Waste (D008) for lead content .

Table 3: Regulatory Thresholds

| Region | Regulatory Limit | Basis | Source |

|---|---|---|---|

| European Union | 0.1% (w/w) in products | REACH Annex XVII | |

| United States | 5 mg/kg in soil | EPA CERCLA |

Alternatives and Future Directions

Substitutes in Lubricants

-

Zinc dialkyldithiophosphates (ZDDP): Lower toxicity but inferior high-temperature performance .

-

Ionic liquids: Emerging alternatives with tunable tribological properties .

Remediation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume